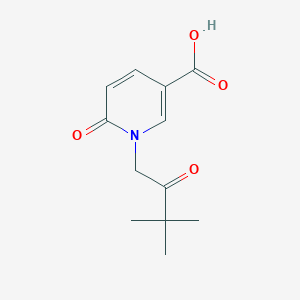
1-(3,3-Dimethyl-2-oxobutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Vue d'ensemble
Description
1-(3,3-Dimethyl-2-oxobutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3,3-Dimethyl-2-oxobutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound can be represented by the following chemical structure:
This structure features a dihydropyridine core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activity or receptor signaling pathways involved in cellular processes. Specific studies have highlighted its potential to inhibit certain enzymes linked to cancer cell proliferation and microbial infections.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various human tumor cell lines. For instance, a study evaluating a series of pyridine derivatives found that certain analogs demonstrated cytotoxicity comparable to established chemotherapeutics like doxorubicin against colon cancer cell lines .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Comparison |
|---|---|---|---|
| Compound 24 | HT29 (Colon) | 0.4 | 2.5x more active than doxorubicin |
| Compound 15 | MCF7 (Breast) | 5.0 | Moderate activity |
| Compound 23 | A549 (Lung) | 8.0 | Low activity |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported that related dihydropyridine derivatives exhibit broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria . The highest activity was noted against Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 24 | S. aureus | 32 μg/mL |
| Compound 20 | E. coli | 16 μg/mL |
| Compound 15 | Pseudomonas aeruginosa | 64 μg/mL |
Case Studies
Several case studies have explored the biological activities of compounds structurally related to this compound:
- Cytotoxicity Study : A series of synthesized dihydropyridine derivatives were tested for cytotoxicity against human cancer cell lines. The study concluded that modifications on the dihydropyridine scaffold significantly influenced the anticancer activity .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of various dihydropyridine derivatives, revealing that some compounds exhibited activity comparable to standard antibiotics .
Propriétés
IUPAC Name |
1-(3,3-dimethyl-2-oxobutyl)-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)9(14)7-13-6-8(11(16)17)4-5-10(13)15/h4-6H,7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDBQTFGXWSVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=C(C=CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















